molecular formula C12H13N3O2 B6213274 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1029372-88-0

3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6213274
CAS No.: 1029372-88-0
M. Wt: 231.3
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a benzyloxy group at the third position, a methyl group at the first position, and a carboxamide group at the fourth position of the pyrazole ring

Properties

CAS No.

1029372-88-0

Molecular Formula

C12H13N3O2

Molecular Weight

231.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the benzyloxy and carboxamide groups. The process may involve the following steps:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The benzyloxy and carboxamide groups can play a crucial role in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyloxy group.

    3-(Methoxy)-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a nitrophenyl group instead of a benzyloxy group.

The uniqueness of this compound lies in the presence of the benzyloxy group, which can impart specific chemical and biological properties that differentiate it from other similar compounds.

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